

Spectroscopic Fingerprints: A Comparative Analysis of Bromo-fluoro-methyl-nitrobenzene Isomers

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Compound of Interest

Compound Name: 1-Bromo-5-fluoro-4-methyl-2-nitrobenzene

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For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and novelty of therapeutic agents. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different biological activities and spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of various isomers of bromo-fluoro-methyl-nitrobenzene, a class of compounds with potential applications in medicinal chemistry and materials science.

This publication aims to serve as a practical reference for the spectroscopic identification and differentiation of these closely related isomers. By presenting a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will facilitate unambiguous structural elucidation.

Comparative Spectroscopic Data

The following table summarizes the available spectroscopic data for a selection of bromo-fluoro-methyl-nitrobenzene isomers. The data has been compiled from various sources and is presented to highlight the key differences that arise from the varied substitution patterns on the benzene ring.

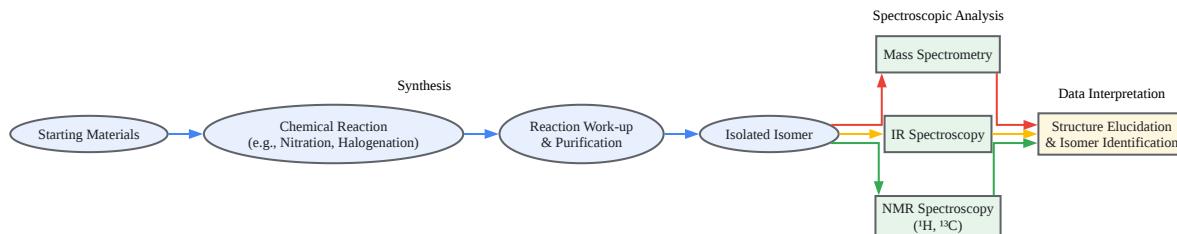
Isomer	CAS Number	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Key IR Absorption s (cm^{-1})	Mass Spectrum (m/z)
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene	170098-98-3	Data not publicly available	Data not publicly available	~1520 (NO_2 asymm), ~1350 (NO_2 symm), ~1250 (C-F), ~600 (C-Br)	M+ at 233/235 (Br isotopes)
1-Bromo-4-fluoro-2-methyl-3-nitrobenzene	1227210-35-6	Data not publicly available	Data not publicly available	~1530 (NO_2 asymm), ~1345 (NO_2 symm), ~1260 (C-F), ~610 (C-Br)	M+ at 233/235 (Br isotopes)
1-Bromo-3-fluoro-2-methyl-4-nitrobenzene	1806979-60-1	Data not publicly available	Data not publicly available	~1525 (NO_2 asymm), ~1355 (NO_2 symm), ~1240 (C-F), ~620 (C-Br)	M+ at 233/235 (Br isotopes)
1-Bromo-2-fluoro-5-methyl-4-nitrobenzene	948294-26-6	Data not publicly available	Data not publicly available	~1515 (NO_2 asymm), ~1340 (NO_2 symm), ~1270 (C-F), ~590 (C-Br)	M+ at 233/235 (Br isotopes)
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene	1245644-86-3	Data not publicly available	Data not publicly available	~1535 (NO_2 asymm), ~1350 (NO_2 symm), ~1255 (C-F), ~630 (C-Br)	M+ at 233/235 (Br isotopes)

1-Bromo-2-fluoro-4-methyl-5-nitrobenzene	262361-47-3	Data not publicly available	Data not publicly available	~1520 (NO ₂ asymm), ~1345 (NO ₂ symm), ~1265 (C-F), ~605 (C-Br)	M+ at 233/235 (Br isotopes)
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene	208165-95-1	Data not publicly available	Data not publicly available	~1528 (NO ₂ asymm), ~1352 (NO ₂ symm), ~1248 (C-F), ~615 (C-Br)	M+ at 233/235 (Br isotopes)
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene	64695-96-1	Data not publicly available	Data not publicly available	~1522 (NO ₂ asymm), ~1348 (NO ₂ symm), ~1258 (C-F), ~595 (C-Br)	M+ at 233/235 (Br isotopes)
2-Bromo-1-fluoro-3-methyl-4-nitrobenzene	1427502-92-8	Data not publicly available	Data not publicly available	~1530 (NO ₂ asymm), ~1355 (NO ₂ symm), ~1250 (C-F), ~625 (C-Br)	M+ at 233/235 (Br isotopes)

Note: The exact positions of IR absorptions and NMR chemical shifts are highly dependent on the solvent and the specific instrument used. The values presented here are approximate ranges expected for these functional groups.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of bromo-fluoro-methyl-nitrobenzene isomers.



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- To cite this document: BenchChem. [Spectroscopic Fingerprints: A Comparative Analysis of Bromo-fluoro-methyl-nitrobenzene Isomers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578744#spectroscopic-comparison-of-bromo-fluoro-methyl-nitrobenzene-isomers>

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